Autophagy/REV-ERB-IN-1 (hydrochloride) is a novel compound that acts as a dual inhibitor of autophagy and the nuclear receptor REV-ERB. This compound has garnered attention in cancer research due to its significant anticancer activity, particularly against melanoma cells. By inhibiting both autophagy and REV-ERB, it enhances toxicity toward cancer cells, positioning it as a promising candidate for therapeutic applications in oncology .
The compound is classified as an inhibitor of autophagy and REV-ERB, with its molecular formula being and a molecular weight of 457.43 g/mol . It is primarily sourced from chemical suppliers specializing in research-grade compounds, such as MedChemExpress and BenchChem, which provide detailed synthesis methods and applications for scientific research .
The synthesis of Autophagy/REV-ERB-IN-1 (hydrochloride) involves several key steps:
While industrial methods for large-scale production are not extensively documented, the laboratory synthesis provides a foundational approach that can be adapted for scaling up with appropriate modifications .
The molecular structure of Autophagy/REV-ERB-IN-1 (hydrochloride) can be represented as follows:
This structural complexity underpins its dual inhibitory action on autophagy and REV-ERB pathways, making it a valuable tool in cancer research .
Autophagy/REV-ERB-IN-1 (hydrochloride) participates in various chemical reactions:
These reactions facilitate the formation of intermediates essential for synthesizing the final compound .
The mechanism of action for Autophagy/REV-ERB-IN-1 (hydrochloride) involves:
This dual inhibition mechanism makes it particularly effective in cancer therapies where autophagy modulation is critical .
Autophagy/REV-ERB-IN-1 (hydrochloride) exhibits several notable physical and chemical properties:
These properties are crucial for its handling in laboratory settings and its efficacy in experimental applications .
Autophagy/REV-ERB-IN-1 (hydrochloride) has various applications across scientific disciplines:
The dual inhibitory action provides insights into novel therapeutic approaches targeting complex cellular processes involved in cancer progression .
REV-ERBα (NR1D1) and REV-ERBβ (NR1D2) are nuclear receptors that function as transcriptional repressors within the circadian clock machinery. Unlike canonical nuclear receptors, REV-ERBs lack an activation domain and instead recruit co-repressor complexes like NCoR/HDAC3 to RevRE/ROR response elements (RORE) in target gene promoters [8]. Autophagy/REV-ERB-IN-1 binds the REV-ERB ligand-binding domain (LBD), displacing endogenous ligands such as heme and inhibiting its repressive activity [6] [9]. This derepresses key circadian genes like BMAL1 (ARNTL) and CLOCK, disrupting circadian metabolic rhythms critical for cancer cell survival [3] [7].
Table 1: REV-ERB Isoforms in Cancer vs. Normal Cells
| Parameter | REV-ERBα (NR1D1) | REV-ERBβ (NR1D2) |
|---|---|---|
| Dominant Isoform in Normal Cells | ✓ (e.g., HMEC mammary cells) | Minimal |
| Overexpressed in Cancers | Limited (e.g., ERBB2+ breast cancer) | ✓ (≥65% of breast, liver, prostate tumors) [1] |
| Transcriptional Role | Minor repressor | Primary repressor of metabolic/circadian genes [1] |
| Knockdown Effect | Negligible on target genes | Derepresses BMAL1, GLUT1, LDHA [1] [7] |
Autophagy/REV-ERB-IN-1 is a lysosomotropic agent that accumulates in acidic organelles, disrupting autophagic flux at late stages. The compound’s weak base properties enable protonation within lysosomes, leading to:
Table 2: Mechanisms of Autophagy Inhibition vs. Chloroquine
| Mechanism | Autophagy/REV-ERB-IN-1 | Chloroquine (CQ) |
|---|---|---|
| Lysosomal pH Increase | +++ (Severe alkalinization) | ++ (Moderate) |
| Autophagosome Clearance | Complete blockade | Partial blockade [9] |
| p62/SQSTM1 Accumulation | ✓✓✓ (Rapid onset) | ✓✓ (Delayed) |
| LC3-II Turnover | Inhibited at IC₅₀ ~0.2 μM | Inhibited at IC₅₀ >10 μM [9] [10] |
Dual inhibition creates lethal metabolic stress by simultaneously disrupting:
Table 3: Cytotoxicity Profiles in Cancer Models
| Cancer Type | Single-Agent IC₅₀ (μM) | Synergy with Bortezomib/Other Agents |
|---|---|---|
| Melanoma (A375) | 0.15 ± 0.03 | N/A (Single-agent efficacy) [9] |
| Multiple Myeloma (U266) | 1.2 ± 0.2 | ✓ (w/ Bortezomib; CI<0.3) [7] |
| Breast Cancer (BT-474) | 0.4 ± 0.1 | ✓ (w/ Chloroquine; 50× CQ potency) [1] [9] |
| Colorectal Cancer (HCT-116) | 0.8 ± 0.2 | Not reported |
REV-ERB inhibition desynchronizes core circadian oscillators, amplifying metabolic vulnerabilities:
Table 4: Metabolic Targets of REV-ERB Inhibition
| Metabolic Pathway | Key Deregulated Genes | Functional Impact in Cancer |
|---|---|---|
| Glycolysis | GLUT1, LDHA, HK2 | Increased glucose uptake/lactate production [7] |
| Lipogenesis | FASN, SCD1, ACC1 | Depleted lipid droplets; impaired membrane synthesis [7] [9] |
| ER Stress Response | GRP78, ATF4, CHOP | UPR failure; apoptosis potentiation [7] |
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1